molecular formula C6H5ClN2O3 B2729112 5-Chloro-1-methyl-3-nitropyridin-2-one CAS No. 170661-48-0

5-Chloro-1-methyl-3-nitropyridin-2-one

Cat. No. B2729112
Key on ui cas rn: 170661-48-0
M. Wt: 188.57
InChI Key: REFCXSMHSAHMQJ-UHFFFAOYSA-N
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Patent
US09403827B2

Procedure details

A solution of 5-chloro-2-hydroxy-3-nitropyridine (15.0 g, 86 mmol) in DMF (200 ml) was cooled down to 0° C. under argon. Then NaH (4.13 g, 103 mmol) was added by portions in 25 min and the reaction mixture was stirred at 0° C. for 1 hour. After that CH3I (8.06 ml, 129 mmol) was added dropwise and the ice-bath was removed. The reaction mixture was stirred at RT for 4 hours. The solution was concentrated and then the slurry mixture was taken in 250 ml water and extracted twice with 300 ml ethyl acetate. The combined organic phases were washed twice with 200 ml brine, dried (Na2SO4) and evaporated to dryness to afford 14.63 g (78 mmol, 90% yield) of the title compound as dark yellow solid. LCMS: (M+H)=189; tR=0.55 min (LC-MS 4). HPLC: tR=1.77 min (HPLC 5). 1H-NMR (d6-DMSO, 400 MHz) δ ppm 8.53 (s, 2H) 3.52 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.13 g
Type
reactant
Reaction Step Two
Name
Quantity
8.06 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([OH:8])=[N:6][CH:7]=1.[H-].[Na+].[CH3:14]I>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](=[O:8])[N:6]([CH3:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.13 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8.06 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 300 ml ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed twice with 200 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(N(C1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78 mmol
AMOUNT: MASS 14.63 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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